![molecular formula C11H12O2 B3025520 3-(2,3-Dimethylphenyl)-2-propenoic acid CAS No. 361483-09-2](/img/structure/B3025520.png)
3-(2,3-Dimethylphenyl)-2-propenoic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of 2,3-Dimethylphenylboronic acid is C8H11BO2 . The average mass is 149.983 Da and the monoisotopic mass is 150.085205 Da .Physical And Chemical Properties Analysis
2,3-Dimethylphenylboronic acid has a melting point of 175.0°C and appears white in color . It is in the form of a crystalline powder .Scientific Research Applications
Conformational Studies in Different Solvents
Research on related compounds, such as E-2-phenyl-3(2′-furyl)propenoic acid and its methyl ester, has focused on understanding their conformations in various solvents using NMR spectroscopy. This study provides insights into the conformational flexibility of these molecules in solutions like methanol, chloroform, and dimethyl sulfoxide, which is important for understanding their interactions and reactivity in different environments (Forgó, Felfoeldi, & Pálinkó, 2005).
Enantioselective Hydrogenation Studies
Another area of interest is the enantioselective hydrogenation of propenoic acids bearing heteroaromatic substituents, which includes compounds like (E)-2-phenyl-3-(2-furyl)propenoic acid. Such studies are crucial in developing catalysts for asymmetric synthesis, a key aspect of producing chiral drugs and chemicals. For example, cinchonidine modified Pd catalysts have been used to selectively hydrogenate these compounds, achieving high enantiomeric excesses (Hermán et al., 2009).
Synthesis of Novel Compounds
Research has also been conducted on synthesizing new chemical compounds using dimethylphenol derivatives. For instance, the synthesis of new benzofuro(2,3-c)pyrazol-3(1H)-ones was achieved starting from 2-(2,4-dimethylphenoxy)propionic acid. These types of syntheses contribute to the expansion of chemical libraries and potential pharmaceuticals (Hogale, Shirke, & Kharade, 1995).
Gas-Phase Acidity Determination
The gas-phase acidities of various dimethylphenol isomers have been determined experimentally and theoretically. Understanding the acidities of these molecules is crucial in fields like atmospheric chemistry and environmental science, as it relates to their behavior in different phases and conditions (Madeira et al., 2008).
Luminescence Sensing Applications
Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized for luminescence sensing applications. These frameworks are sensitive to benzaldehyde-based derivatives, indicating potential use in chemical sensing technologies (Shi, Zhong, Guo, & Li, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds are known to participate in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Pharmacokinetics
Similar compounds are known to be metabolized in the liver and excreted through the kidneys .
Result of Action
Similar compounds are known to cause various changes at the molecular level, such as the formation of new carbon-carbon bonds .
Action Environment
Similar compounds are known to be stable under a variety of conditions .
properties
IUPAC Name |
(E)-3-(2,3-dimethylphenyl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-4-3-5-10(9(8)2)6-7-11(12)13/h3-7H,1-2H3,(H,12,13)/b7-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSAGQATXXCOAX-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=CC(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)/C=C/C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dimethylphenyl)-2-propenoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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